![molecular formula C9H7ClN2 B2849537 5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 2243509-58-0](/img/structure/B2849537.png)
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a chemical compound that belongs to the class of pyrrolopyridines
作用機序
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. The primary pathways affected include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound prevents the activation of these pathways, thereby affecting these cellular processes .
Pharmacokinetics
Similar compounds have been shown to have high total clearance and low oral bioavailability
Result of Action
The inhibition of FGFRs by this compound results in the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound can significantly inhibit the migration and invasion of cancer cells . This suggests that the compound could potentially be used as a therapeutic agent for treating cancers associated with abnormal activation of FGFR signaling pathways .
生化学分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) has been found to interact with the fibroblast growth factor receptor (FGFR), a protein that plays a crucial role in various types of tumors . This interaction suggests that 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) may have potential as a therapeutic agent in cancer treatment .
Cellular Effects
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, this compound has been found to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) involves its interaction with FGFR . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
準備方法
The synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves the following steps:
Cyclization: The starting material, 2-bromo-5-iodopyridine, undergoes a cyclization reaction to form the pyrrolopyridine core.
Substitution: The N-1 position of the pyrrolopyridine core is substituted with a tert-butylcarbonate group.
Ethynylation: The 5-position of the pyrrolopyridine core is then ethynylated to introduce the ethynyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
化学反応の分析
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
科学的研究の応用
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of inhibitors for fibroblast growth factor receptors (FGFRs), which are involved in various cancers.
Biological Studies: The compound is used to study the inhibition of cell proliferation, migration, and invasion in cancer cells.
Chemical Biology: It serves as a tool compound to investigate the role of specific enzymes and receptors in biological pathways.
類似化合物との比較
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position instead of an ethynyl group.
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: This compound has chlorine atoms at the 4 and 5 positions.
7-Azaindole:
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a valuable compound in cancer research and drug development .
特性
IUPAC Name |
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2.ClH/c1-2-7-5-8-3-4-10-9(8)11-6-7;/h1,3-6H,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCMKXWWYHJMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide](/img/structure/B2849457.png)

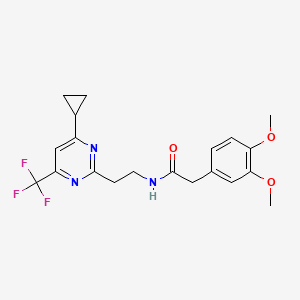
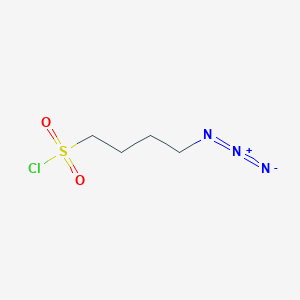
![2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2849463.png)
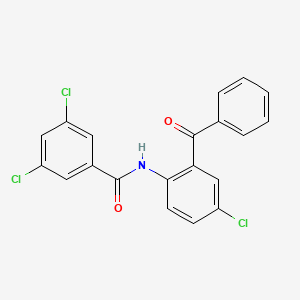
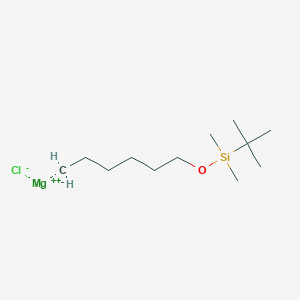
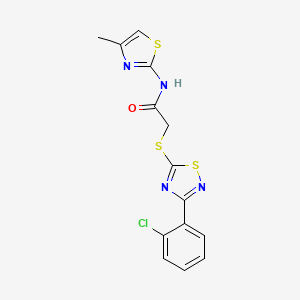
![5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2849467.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2849469.png)

![3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide](/img/structure/B2849472.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
